(S)-Pyrrolidine-3-carboxylic acid hydrochloride

Chiral Resolution Stereoselective Synthesis Analytical Chemistry

This (S)-enantiomer is a mandatory chiral synthon where stereochemical outcome is non-negotiable. Substituting with racemate or (R)-enantiomer alters stereochemistry and invalidates results. As a single-enantiomer proline-based organocatalyst, it drives asymmetric Aldol, Mannich, and Michael reactions. Essential for introducing (S)-stereocenters into APIs where enantiomeric purity dictates biological activity and safety. Also serves as a chiral chromatography standard for enantiomeric excess validation. Procure ≥97% purity to ensure defined stereochemical results and regulatory-quality analytical data.

Molecular Formula C5H10ClNO2
Molecular Weight 151.59 g/mol
CAS No. 1124369-40-9
Cat. No. B1386669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Pyrrolidine-3-carboxylic acid hydrochloride
CAS1124369-40-9
Molecular FormulaC5H10ClNO2
Molecular Weight151.59 g/mol
Structural Identifiers
SMILESC1CNCC1C(=O)O.Cl
InChIInChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
InChIKeyOYCLYMMIZJWYJG-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: (S)-Pyrrolidine-3-carboxylic acid hydrochloride (CAS 1124369-40-9) for Chiral Chemistry


(S)-Pyrrolidine-3-carboxylic acid hydrochloride (CAS 1124369-40-9) is a chiral, non-proteinogenic β-amino acid derivative within the pyrrolidine carboxylic acid class [1]. It is a single enantiomer with the (S)-configuration at the 3-position of the pyrrolidine ring, which is critical for its role in stereoselective synthesis . Its hydrochloride salt form enhances its stability and solubility for use as a building block, intermediate, or organocatalyst .

The Chiral Imperative: Why (S)-Pyrrolidine-3-carboxylic acid hydrochloride Cannot Be Replaced


In synthetic chemistry, the 3D spatial arrangement of atoms dictates function. Substituting (S)-Pyrrolidine-3-carboxylic acid hydrochloride with its racemate, (R)-enantiomer, or structurally related achiral analogs will yield a different stereochemical outcome . The (S)-enantiomer acts as a specific chiral synthon to create single-enantiomer pharmaceuticals, which are known to exhibit distinct biological activities and potentially reduced side effects compared to racemic mixtures . Consequently, the procurement of the specific (S)-enantiomer is mandatory for any project requiring a defined stereochemical outcome, where generic substitution would result in project failure or misleading data.

Quantitative Differentiation Guide for (S)-Pyrrolidine-3-carboxylic acid hydrochloride


Enantiomeric Purity Specification vs. Racemic Mixtures

The (S)-enantiomer is commercially available as a defined stereoisomer with a guaranteed chiral purity, a critical parameter for reliable stereoselective outcomes . The racemic mixture (DL-beta-proline hydrochloride, CAS 953079-94-2) is a 1:1 mixture of both enantiomers and does not provide this specificity .

Chiral Resolution Stereoselective Synthesis Analytical Chemistry

Stereochemical Configuration vs. (R)-Enantiomer

The (S)-enantiomer (CAS 1124369-40-9) and the (R)-enantiomer (CAS for (R)-Pyrrolidine-3-carboxylic acid hydrochloride is not explicitly found in the provided search results, but it is a distinct compound) are mirror-image molecules with opposite optical rotation. They are distinct chemical entities and cannot be interchanged in a stereospecific synthesis without altering the outcome .

Asymmetric Catalysis Chiral Synthon Enantioselectivity

Chemical Purity Specification: A Comparative View

Commercial sources offer this compound at defined purity levels, which vary between vendors. While the racemic mixture is commonly offered at 95% purity , the (S)-enantiomer is available from different suppliers at specified purities of 95% or 97% . This variance in purity specification between vendors and enantiomeric forms is a key factor in procurement decisions, as it directly impacts the effective concentration and reliability of downstream reactions.

Quality Control Chemical Purity Procurement Specification

Storage Stability: Defined Conditions for Reproducibility

Proper storage is essential for maintaining the integrity of this compound. Vendors specify storage conditions to ensure long-term stability, which is a critical factor for inventory management and experimental reproducibility . The (S)-enantiomer's storage requirements are comparable to those of the racemic mixture, but the specific recommendations may vary slightly by vendor .

Chemical Stability Storage Conditions Long-term Preservation

Optimal Use Cases for (S)-Pyrrolidine-3-carboxylic acid hydrochloride Based on Evidence


Asymmetric Organocatalysis for Enantioselective Transformations

This compound serves as a proline-based organocatalyst . Its specific (S)-configuration enables its use in asymmetric Aldol, Mannich, and Michael reactions . This application is supported by its defined stereochemistry and availability as a single enantiomer.

Chiral Synthon for Single-Enantiomer Pharmaceutical Synthesis

It is utilized as a key chiral intermediate or building block in the synthesis of active pharmaceutical ingredients (APIs) and their precursors . Its value lies in its ability to introduce the (S)-stereocenter into more complex drug molecules, enabling the production of enantiomerically pure pharmaceuticals, which can exhibit distinct biological activities compared to racemic mixtures .

Calibration Standard for Chiral Analytical Method Development

The compound's defined single enantiomer form makes it suitable for use as a standard in chiral chromatography (e.g., HPLC, SFC) to develop and validate analytical methods for enantiomeric purity assessment . This is crucial for quality control in pharmaceutical manufacturing where enantiomeric excess is a critical quality attribute.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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